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molecular formula C16H22N2 B8748443 1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine

1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8748443
M. Wt: 242.36 g/mol
InChI Key: FZDVISZQJCGYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07388019B2

Procedure details

A solution of N-benzyl piperidone (20.0 g, 53 mmol) and pyrrolidine (14.0 mL, 80 mmol) in 300 mL of toluene was warmed at reflux overnight with azeotropic removal of water. The reaction mixture was then cooled and concentrated under reduced pressure. The resultant dark oil was dissolved in 200 mL of ether, dried over magnesium sulfate, filtered and concentrated under reduced pressure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.O>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[CH:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)=O
Name
Quantity
14 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant dark oil was dissolved in 200 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC=C(CC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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